2-(Dipropylamino)isonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

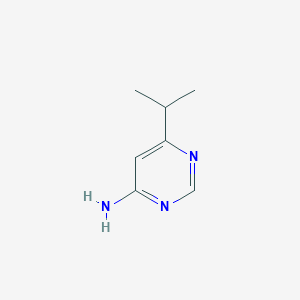

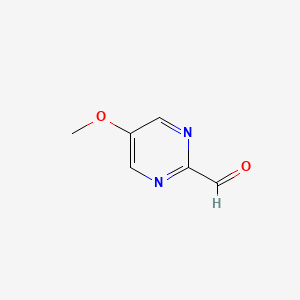

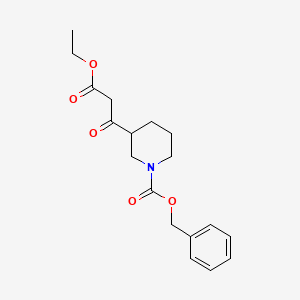

2-(Dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H18N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position . The compound is also known as 2-(dipropylamino)pyridine-4-carboxylic acid .

Synthesis Analysis

A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis

The molecular structure of 2-(Dipropylamino)isonicotinic acid includes a pyridine ring with a carboxylic acid group at the 4-position and a dipropylamino group at the 2-position . The compound has a molecular weight of 258.74 g/mol . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dipropylamino)isonicotinic acid are not well-documented, it is known that isoniazid, a derivative of isonicotinic acid, induces a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dipropylamino)isonicotinic acid include a molecular weight of 258.74 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 258.1135055 g/mol, monoisotopic mass of 258.1135055 g/mol, topological polar surface area of 53.4 Ų, heavy atom count of 17, and a formal charge of 0 .科学的研究の応用

Plant Physiology and Biochemical Mutants

Isonicotinic acid has been utilized in plant physiology research. A study by Zelitch and Berlyn (1982) demonstrated its use in obtaining isonicotinic acid hydrazide (INH)-resistant tobacco callus cells. The research revealed that INH resistance in some cell lines was associated with decreased inhibition of NAD-dependent glycine decarboxylation activity in mitochondrial preparations, a finding transferable from callus to regenerated plants and through seed progeny. This showcases isonicotinic acid's role in studying and producing biochemical mutants in higher plants (Zelitch & Berlyn, 1982).

Mycobacterium tuberculosis Research

A significant application of isonicotinic acid derivatives is in the study of Mycobacterium tuberculosis. Banerjee et al. (1994) identified the mycobacterial inhA gene, which confers resistance to both isoniazid (isonicotinic acid hydrazide, INH) and ethionamide in M. smegmatis and M. bovis, suggesting that InhA is a primary target of INH and ethionamide (Banerjee et al., 1994).

Luminescence and Coordination Complexes

Isonicotinic acid has also been used in the synthesis of coordination complexes with luminescence properties. Yuan and Liu (2005) reported the synthesis of a silver(I) coordination dimer with isonicotinic acid, displaying excellent fluorescence property, highlighting its potential in fluorescence probing and the construction of multi-dimensional metal-organic networks (Yuan & Liu, 2005).

Neurotropic and Cardiotropic Effects

Samvelian et al. (1992) studied the neurotropic and cardiotropic effects of new derivatives of isonicotinic acid. This research provided insights into the potential impact of these derivatives on neurological and cardiac functions, contributing to a better understanding of their broader applications (Samvelian et al., 1992).

Tuberculosis Drug Mechanism

Seydel et al. (1976) conducted a quantitative structure-activity study on 2-substituted isonicotinic acid hydrazides, correlating their properties with antibacterial activities. This research is critical for understanding the mechanism of action of tuberculostatic drugs derived from isonicotinic acid (Seydel et al., 1976).

Safety And Hazards

While specific safety and hazard information for 2-(Dipropylamino)isonicotinic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

特性

IUPAC Name |

2-(dipropylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXWYXVYBSDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dipropylamino)isonicotinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)